molecular formula C17H14N6O2 B256497 (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Katalognummer B256497
Molekulargewicht: 334.33 g/mol
InChI-Schlüssel: OVGOSIUUYOBORS-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. MPTP is a heterocyclic compound with a molecular formula of C19H16N6O2 and a molecular weight of 360.37 g/mol.

Wirkmechanismus

The mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the conversion of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one are well documented. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is characterized by motor deficits, including bradykinesia, rigidity, and tremor. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.

Vorteile Und Einschränkungen Für Laborexperimente

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a well-characterized neurotoxin that has been extensively studied for its effects on dopaminergic neurons. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been used to study the disease pathology and develop new treatments. However, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one also has several limitations. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is not a perfect model of Parkinson's disease, as it does not replicate all aspects of the disease pathology. Additionally, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a potent neurotoxin that requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research on (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. One direction is to develop new treatments for Parkinson's disease based on the insights gained from studying (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism. Another direction is to study the effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one on other cell types and in other disease models. Finally, there is a need for further research on the mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and its effects on cellular processes.

Synthesemethoden

The synthesis of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the reaction between 2-(6-bromo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetonitrile and 2-hydrazinyl-6-(1H-1,2,4-triazol-3-yl)phthalazine in the presence of a base. The resulting product is then treated with cyclohexanone and methanol to yield (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. This synthesis method has been reported in several research articles and has been optimized for high yields and purity.

Wissenschaftliche Forschungsanwendungen

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in various scientific research fields. One of the most notable applications of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of neuroscience. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This property of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to create animal models of Parkinson's disease for studying the disease pathology and developing new treatments.
(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been studied for its potential applications in the field of cancer research. Studies have shown that (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to be effective against several types of cancer cells, including breast cancer, lung cancer, and leukemia.

Eigenschaften

Produktname

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Molekularformel

C17H14N6O2

Molekulargewicht

334.33 g/mol

IUPAC-Name

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H14N6O2/c1-25-15-8-11(6-7-14(15)24)9-18-20-16-12-4-2-3-5-13(12)17-21-19-10-23(17)22-16/h2-10,18H,1H3,(H,20,22)/b11-9+

InChI-Schlüssel

OVGOSIUUYOBORS-PKNBQFBNSA-N

Isomerische SMILES

COC1=C/C(=C/NNC2=NN3C=NN=C3C4=CC=CC=C42)/C=CC1=O

SMILES

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

Kanonische SMILES

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.